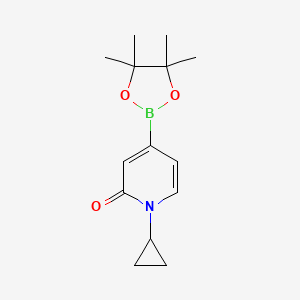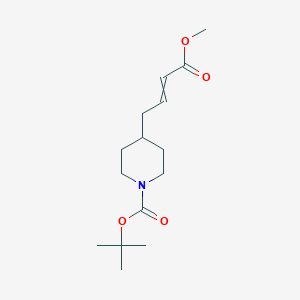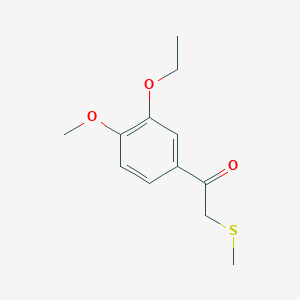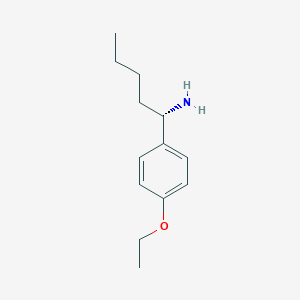
(S)-1-(4-ethoxyphenyl)pentylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-ethoxyphenyl)pentylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and a pentylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-ethoxyphenyl)pentylamine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the selective formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(S)-1-(4-ethoxyphenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenylethanol or 4-ethoxyphenylethylamine.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
(S)-1-(4-ethoxyphenyl)pentylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(4-ethoxyphenyl)pentylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-1-(4-methoxyphenyl)pentylamine: Similar structure with a methoxy group instead of an ethoxy group.
(S)-1-(4-hydroxyphenyl)pentylamine: Contains a hydroxy group on the phenyl ring.
(S)-1-(4-chlorophenyl)pentylamine: Features a chlorine atom on the phenyl ring.
Uniqueness
(S)-1-(4-ethoxyphenyl)pentylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, affecting its interaction with lipid membranes and its overall pharmacokinetic properties.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(1S)-1-(4-ethoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3/t13-/m0/s1 |
InChI 键 |
ANQPQZPSHRQNBF-ZDUSSCGKSA-N |
手性 SMILES |
CCCC[C@@H](C1=CC=C(C=C1)OCC)N |
规范 SMILES |
CCCCC(C1=CC=C(C=C1)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


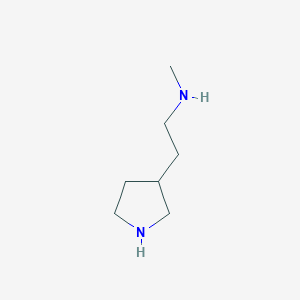
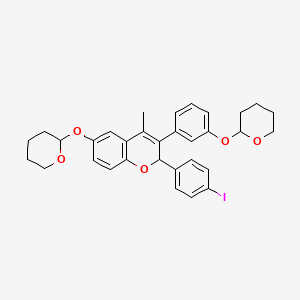
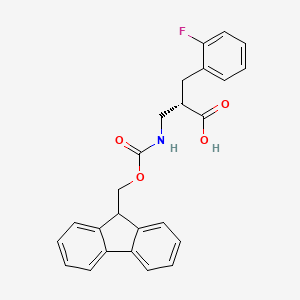
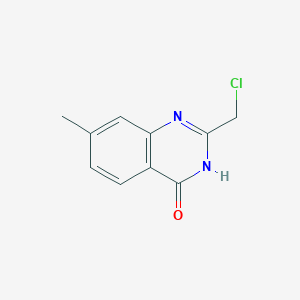
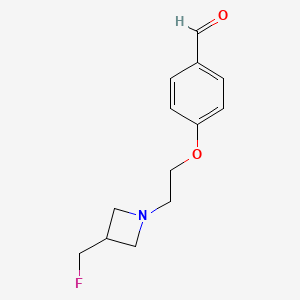
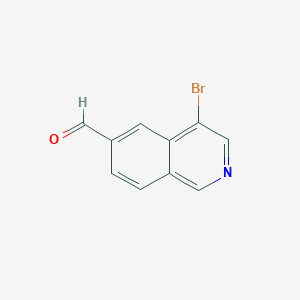
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
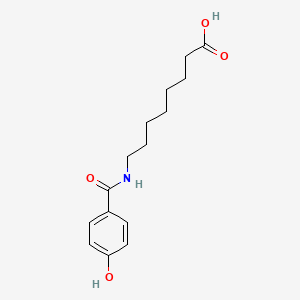
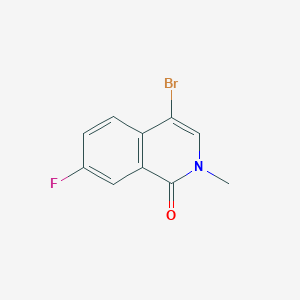
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)

